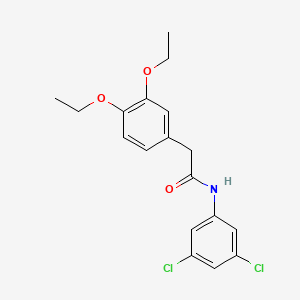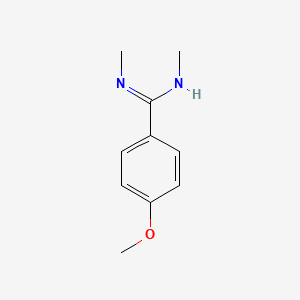
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA is a synthetic organic compound that features a hexafluoropropyl group and a triazole ring. Compounds containing these functional groups are often of interest in various fields such as medicinal chemistry, materials science, and agrochemicals due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Hexafluoropropyl Group: This step may involve the use of hexafluoropropyl iodide or a similar reagent under specific conditions.
Urea Formation: The final step involves the reaction of the triazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could potentially modify the triazole ring or the urea linkage.
Substitution: The hexafluoropropyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could lead to a triazole amine.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic systems.
Materials Science: The unique properties of the hexafluoropropyl group can be exploited in the design of novel materials.
Biology and Medicine
Drug Design: The triazole ring is a common motif in pharmaceuticals due to its stability and ability to form hydrogen bonds.
Biological Probes: The compound could be used as a probe to study biological systems.
Industry
Agrochemicals: Compounds with similar structures are often used as herbicides or fungicides.
Polymers: The compound could be incorporated into polymers to impart specific properties such as hydrophobicity or chemical resistance.
Mecanismo De Acción
The mechanism of action of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hexafluoropropyl group could enhance binding affinity through hydrophobic interactions, while the triazole ring could participate in hydrogen bonding or π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-1,2,4-Triazol-3-yl)-3-(trifluoromethyl)urea: Similar structure but with a trifluoromethyl group instead of a hexafluoropropyl group.
3-(1,1,1-Trifluoropropan-2-yl)-1-(1H-1,2,4-triazol-3-yl)urea: Similar structure but with a trifluoropropyl group.
Uniqueness
The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA imparts unique chemical properties such as increased hydrophobicity and stability, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C6H5F6N5O |
|---|---|
Peso molecular |
277.13 g/mol |
Nombre IUPAC |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C6H5F6N5O/c7-5(8,9)2(6(10,11)12)15-4(18)16-3-13-1-14-17-3/h1-2H,(H3,13,14,15,16,17,18) |
Clave InChI |
ROWPUAQZFHGBQU-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)





![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)


